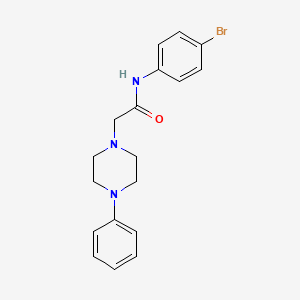![molecular formula C14H15FN2O3 B2489128 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 1707361-52-1](/img/structure/B2489128.png)
2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid (FODA) is an organic compound belonging to the family of heterocyclic compounds. It is a derivative of the 1H-1,3-benzodiazole group and has a unique structural feature, namely the presence of a fluoro group at the 7-position of the benzodiazole ring. FODA is a versatile compound with a wide range of applications in both organic and inorganic chemistry. It has been used in the synthesis of a variety of heterocyclic compounds, such as amides, thiazoles, and pyridines. It has also been used as a reagent for the synthesis of carbocyclic compounds, such as cyclopropanes and cyclobutanes. Moreover, FODA has been used in the synthesis of polymers and polymeric materials, such as polyimides, polyurethanes, and polyamides.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Practical Synthesis of Key Intermediates : A practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various compounds, demonstrates the ongoing development of efficient synthetic routes for complex molecules (Qiu et al., 2009). This approach underscores the importance of finding scalable and cost-effective synthetic methodologies that could be applicable to the synthesis of complex molecules like 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid.
Biological Activities and Applications
Benzothiazole Compounds : The review of benzothiazole compounds and their complexes highlights the chemical versatility and broad range of biological activities, including spectroscopic properties and electrochemical activity (Boča et al., 2011). This suggests that structurally related compounds, such as benzodiazoles, could also possess significant biological and chemical utility.
Antioxidant Capacity and Reaction Pathways : A review focusing on the ABTS/PP decolorization assay provides insights into the antioxidant capacity of compounds and their reaction pathways (Ilyasov et al., 2020). Understanding these mechanisms is crucial for the development of new compounds with potential antioxidant applications.
Potential Applications and Considerations
Pervaporation Separation Techniques : The use of pervaporation for the separation of water-acetic acid mixtures highlights the importance of membrane processes in industrial applications (Aminabhavi & Toti, 2003). This could be relevant for the purification or separation processes involving complex organic compounds.
Advanced Oxidation Processes : A review on the degradation of compounds by advanced oxidation processes emphasizes the role of these methods in breaking down recalcitrant compounds in the environment (Qutob et al., 2022). Such processes might be applicable in studying the environmental stability and degradation pathways of specific organic compounds.
properties
IUPAC Name |
2-[7-fluoro-2-(oxan-4-yl)benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-10-2-1-3-11-13(10)17(8-12(18)19)14(16-11)9-4-6-20-7-5-9/h1-3,9H,4-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDFWSNLVJDTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC3=C(N2CC(=O)O)C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)




![N-(3-chloro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2489062.png)
![3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B2489063.png)
![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2489067.png)